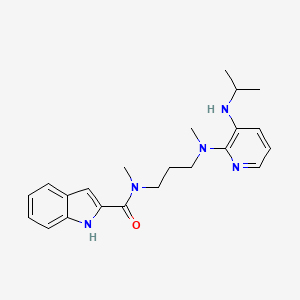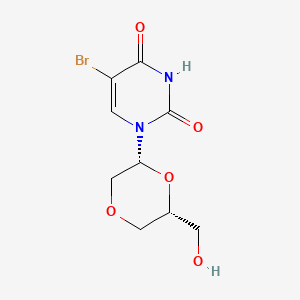
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is a synthetic organic compound that combines the structural features of a dioxane ring and a brominated uracil derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a diol with an appropriate aldehyde or ketone under acidic conditions.
Bromination of Uracil: The uracil moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The hydroxymethyl group is introduced via a coupling reaction between the brominated uracil and the dioxane ring precursor under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the corresponding uracil derivative without the bromine atom.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA or RNA analog, which could be useful in genetic research and biotechnology.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to nucleosides.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromouracil: A well-known nucleoside analog used in genetic research.
6-Hydroxymethyluracil: Another uracil derivative with potential biological activity.
1,4-Dioxane Derivatives: Compounds with a dioxane ring that have various industrial applications.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is unique due to its combination of a dioxane ring and a brominated uracil moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
132062-63-6 |
|---|---|
Molecular Formula |
C9H11BrN2O5 |
Molecular Weight |
307.10 g/mol |
IUPAC Name |
5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChI Key |
ATOXRIIYTNFLON-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Br)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


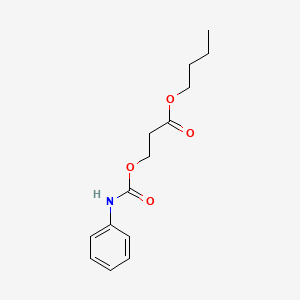

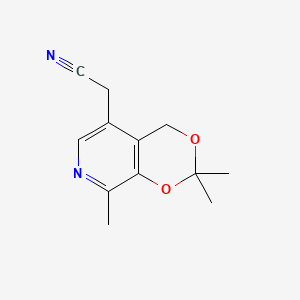

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


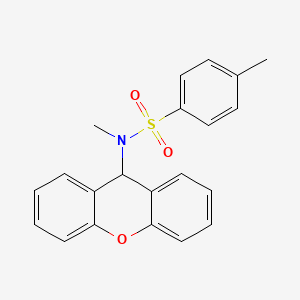
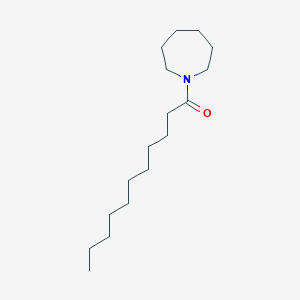

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
